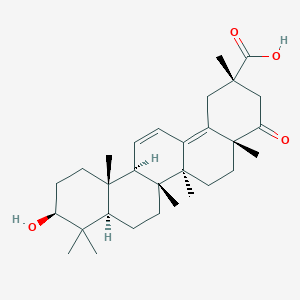

7-(1-Naphthyl)-7-oxoheptanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

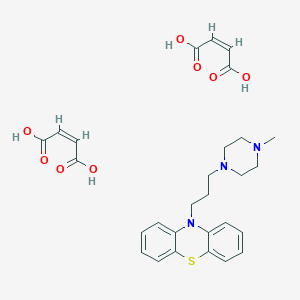

Synthesis of complex naphthyl-based organic compounds often involves condensation reactions, reductions, and functional group transformations. For example, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid can lead to structurally isomeric compounds, illustrating the synthetic pathways that might be relevant for creating compounds similar to 7-(1-Naphthyl)-7-oxoheptanoic acid (Bergmann & Agranat, 1971).

Molecular Structure Analysis

The molecular structure of naphthyl-based acids often involves aromatic systems with significant conjugation, impacting their chemical reactivity and physical properties. For instance, the crystal structure analysis of 4-(2-Naphthyl)butanoic acid reveals a centrosymmetric space group with specific hydrogen bonding forming cyclic dimers (Dobson & Gerkin, 1996). Such structural insights are crucial for understanding the behavior of similar compounds.

Chemical Reactions and Properties

Naphthyl-based compounds exhibit a variety of chemical reactions, including cyclization, substitution, and redox reactions. The preparation methods and reactions of such compounds often involve specific conditions to achieve the desired structural transformations and functional group incorporations. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids highlight the intricate reactions these compounds can undergo (Miyamoto et al., 1987).

Physical Properties Analysis

The physical properties of naphthyl-based acids, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. The presence of aromatic rings and specific functional groups affects their intermolecular interactions, dictating their physical state, solubility in various solvents, and crystalline forms. An example of this is seen in the study of 4-(2-Naphthyl)butanoic acid, which details its crystalline structure and hydrogen bonding patterns (Dobson & Gerkin, 1996).

Aplicaciones Científicas De Investigación

Genetic Incorporation into Proteins

One application involves the genetic incorporation of a naphthol analogue, specifically designed for site-specific azo coupling reactions in proteins. This technique has been employed in Escherichia coli to introduce a 2-naphthol group into proteins, which allows for chemoselective azo coupling reactions under mild conditions. Such advancements have significant implications for bioconjugation and the development of protein-based biosensors (Chen & Tsao, 2013).

Environmental Analysis and Corrosion Studies

Naphthenic acids, which include naphthyl-containing compounds, have been studied for their occurrence in Brazilian crude oil and their impact on corrosion in the petroleum industry. Through liquid/liquid extraction methods and advanced mass spectrometry analysis, researchers have evaluated the efficiency of different extraction methods to mitigate corrosion, highlighting the complex nature of naphthenic acids in crude oil (Colati et al., 2013).

Photochemistry and Molecular Structure

The photochemistry of naphthyl compounds has been explored, revealing intricate behaviors like intramolecular exciplex formation and cycloaddition reactions. These studies provide insights into the molecular structure and potential applications of these compounds in creating fluorescent probes or understanding electron transfer mechanisms (Morley & Pincock, 2001).

Hydrogen-bonded Complexes Formation

Research on hydrogen-bonded complexes involving acidic compounds and bis(benzimidazole) showcases the ability of naphthyl-derived compounds to form structured organic salts through proton transfer. These findings have implications for the design of new materials with specific optical or chemical properties (Jin et al., 2014).

Biodegradation of Naphthenic Acids

The environmental impact and biodegradation of naphthenic acids, including those related to naphthyl compounds, have been a subject of extensive study due to their presence in crude oil and refinery wastewaters. These studies aim to understand the toxicological impacts of naphthenic acids and their susceptibility to biodegradation, which is crucial for environmental management and pollution control efforts (Clemente & Fedorak, 2005).

Propiedades

IUPAC Name |

7-naphthalen-1-yl-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQDKZJQJMEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645319 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1-Naphthyl)-7-oxoheptanoic acid | |

CAS RN |

13672-47-4 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.